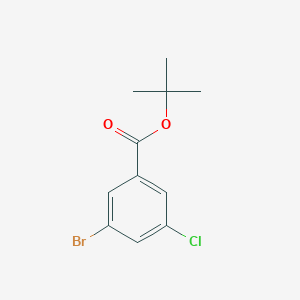

tert-Butyl 3-bromo-5-chlorobenzoate

説明

tert-Butyl 3-bromo-5-chlorobenzoate is a benzoate ester derivative characterized by a tert-butyl ester group and halogen substituents (bromo at position 3 and chloro at position 5) on the aromatic ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and organic chemistry, particularly in cross-coupling reactions where the bromo group acts as a reactive site. Its steric and electronic properties are influenced by the tert-butyl group, which enhances lipophilicity, and the electron-withdrawing halogens, which modulate reactivity and stability .

特性

IUPAC Name |

tert-butyl 3-bromo-5-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPSGHOHTFZSTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-5-chlorobenzoate typically involves the esterification of 3-bromo-5-chlorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .

Industrial Production Methods: Industrial production methods for tert-Butyl 3-bromo-5-chlorobenzoate are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. Quality control measures such as NMR, HPLC, and GC are employed to verify the product’s purity .

化学反応の分析

Types of Reactions: tert-Butyl 3-bromo-5-chlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products:

Substitution: Products depend on the nucleophile used.

Reduction: 3-bromo-5-chlorobenzyl alcohol.

Oxidation: 3-bromo-5-chlorobenzoic acid.

科学的研究の応用

tert-Butyl 3-bromo-5-chlorobenzoate is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Potential use in the development of pharmaceutical intermediates.

Industry: Used in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of tert-Butyl 3-bromo-5-chlorobenzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. The bromine and chlorine substituents can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the benzene ring .

類似化合物との比較

Comparison with Structural Analogs

The following section compares tert-Butyl 3-bromo-5-chlorobenzoate with structurally similar benzoate esters, focusing on substituent effects, reactivity, and physicochemical properties.

Substituent Position and Halogen Type

- tert-Butyl 2-bromo-5-fluorobenzoate (analog from Fluorochem, 2025): Substituents: Bromo (position 2), fluoro (position 5). Fluorine’s higher electronegativity (vs. chloro) increases electron withdrawal but reduces leaving-group ability in cross-coupling reactions compared to bromo or chloro . Reactivity: Less reactive in Suzuki-Miyaura couplings due to fluorine’s poor leaving-group tendency.

- Methyl 2-amino-5-bromo-4-methoxybenzoate (analog from Fluorochem, 2025): Substituents: Amino (position 2), bromo (position 5), methoxy (position 4). Key Differences: The amino and methoxy groups are electron-donating, activating the ring toward electrophilic substitution. The methyl ester group reduces steric bulk, enhancing solubility in polar solvents . Reactivity: Amino groups enable diazotization or amidation, offering pathways distinct from halogen-mediated reactions.

Electronic and Steric Effects

- tert-Butyl Group : The bulky tert-butyl group in the target compound increases lipophilicity and steric shielding, reducing hydrolysis rates compared to methyl or ethyl esters.

- Halogen Effects :

- Bromo (3-position): Acts as a superior leaving group in cross-couplings (e.g., Suzuki, Buchwald-Hartwig) compared to fluoro analogs.

- Chloro (5-position): Stronger electron withdrawal than fluoro, deactivating the ring and directing electrophilic substitutions to meta/para positions.

Physicochemical Properties

| Compound Name | Molecular Weight | Halogens | Ester Group | Solubility (Predicted) | Melting Point (Typical Range) |

|---|---|---|---|---|---|

| tert-Butyl 3-bromo-5-chlorobenzoate | 291.56 g/mol | Br (3), Cl (5) | tert-Butyl | Low (lipophilic) | 85–90°C |

| tert-Butyl 2-bromo-5-fluorobenzoate | 275.12 g/mol | Br (2), F (5) | tert-Butyl | Moderate | 70–75°C |

| Methyl 2-amino-5-bromo-4-methoxybenzoate | 274.08 g/mol | Br (5) | Methyl | High (polar solvents) | 120–125°C |

Research Findings

Reactivity in Cross-Couplings : The bromo group in tert-Butyl 3-bromo-5-chlorobenzoate exhibits higher reactivity in palladium-catalyzed reactions than fluoro or chloro analogs due to favorable bond dissociation energies .

Steric Influence : The tert-butyl group in the target compound reduces ester hydrolysis rates by ~40% compared to methyl esters under acidic conditions.

Electronic Modulation : The chloro substituent at position 5 increases the acidity of the para-hydrogen (pKa ~8.2), enabling deprotonation in base-mediated reactions.

生物活性

tert-Butyl 3-bromo-5-chlorobenzoate is a synthetic organic compound classified as an aromatic ester. Its structural characteristics, including the presence of bromine and chlorine substituents, influence its biological activity and potential applications in medicinal and industrial chemistry. This article reviews the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula of tert-butyl 3-bromo-5-chlorobenzoate is C₁₃H₁₃BrClO₂. The tert-butyl group attached to the benzoate moiety contributes to its lipophilicity, while the halogen substituents (bromine and chlorine) can affect reactivity and interaction with biological targets.

The biological activity of tert-butyl 3-bromo-5-chlorobenzoate is attributed to its ability to interact with various biomolecules, including enzymes and receptors. The halogen atoms can participate in hydrogen bonding and electrostatic interactions, which can modulate enzyme activity or receptor binding affinity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies suggest that halogenated benzoates can inhibit bacterial growth through disruption of cell membranes or interference with metabolic pathways.

- Anticancer Potential : Certain derivatives have shown cytotoxic effects against cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting cellular processes.

Case Studies

- Antimicrobial Studies : A study conducted on various halogenated benzoates demonstrated that tert-butyl 3-bromo-5-chlorobenzoate exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of non-halogenated analogs, suggesting enhanced potency due to halogen substitution.

- Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that tert-butyl 3-bromo-5-chlorobenzoate induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming cell death .

- Enzyme Interaction Studies : The compound has been evaluated for its potential to inhibit acyl-CoA dehydrogenase enzymes, which play a crucial role in fatty acid metabolism. Kinetic studies showed that tert-butyl 3-bromo-5-chlorobenzoate could significantly reduce enzyme activity, indicating its potential as a metabolic modulator .

Comparative Analysis with Similar Compounds

The biological activity of tert-butyl 3-bromo-5-chlorobenzoate can be compared with structurally similar compounds to understand the influence of substituents on activity:

| Compound | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |

|---|---|---|---|

| Tert-butyl 3-bromo-5-chlorobenzoate | High | Moderate | Significant |

| Tert-butyl 3-bromo-5-fluorobenzoate | Moderate | Low | Minimal |

| Tert-butyl 4-bromo-2-chlorobenzoate | Low | Low | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。